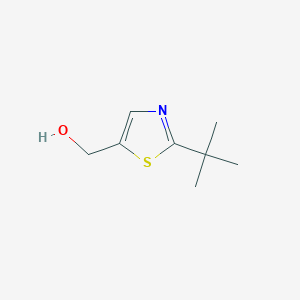

(2-(tert-Butyl)thiazol-5-yl)methanol

Description

Significance of Thiazole (B1198619) Scaffolds in Advanced Chemical Research

The thiazole ring is a prominent scaffold in medicinal chemistry and drug discovery, recognized for its presence in a multitude of biologically active compounds. bepls.comnih.gov This structural motif is a key component in various therapeutic agents, including antimicrobial, anticancer, anti-inflammatory, and antiretroviral drugs. nih.gov The versatility of the thiazole moiety allows for modifications at various positions, enabling the generation of diverse chemical libraries for screening and the development of new therapeutic entities with enhanced potency and specificity. nih.gov

The importance of the thiazole scaffold is underscored by its incorporation into numerous FDA-approved drugs. researchgate.net Its ability to engage in various biological interactions has captivated researchers, leading to extensive studies on its derivatives. nih.gov The ongoing research into thiazole-based compounds aims to further exploit their biological potential, whether as a central core or as a substituent, to synthesize a wide array of novel therapeutic agents. nih.gov

Overview of Heterocyclic Compounds in Synthetic Methodologies

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to life and chemical sciences. nih.govias.ac.in Characterized by a cyclic structure containing at least one atom other than carbon within the ring, these compounds are ubiquitous in nature and synthetic chemistry. google.com Common heteroatoms include nitrogen, oxygen, and sulfur, which impart unique physicochemical properties and reactivity to the molecules. nih.govias.ac.in

In synthetic methodologies, heterocyclic compounds are indispensable building blocks. organic-chemistry.org The development of innovative synthetic methods to create and functionalize these rings is a critical area of research, as it expands the accessible chemical space for drug discovery and materials science. nih.gov Modern synthetic strategies, such as C-H activation, photoredox catalysis, and multicomponent reactions, have significantly advanced the ability of chemists to rapidly access a wide variety of functionalized heterocycles. nih.gov This progress is crucial for accelerating the development of new pharmaceuticals and functional materials with tailored properties. ias.ac.innih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-8(2,3)7-9-4-6(5-10)11-7/h4,10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNILFVQBALLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 2 Tert Butyl Thiazol 5 Yl Methanol

While the thiazole (B1198619) scaffold is of immense importance, detailed, peer-reviewed research findings specifically concerning the synthesis, properties, and applications of (2-(tert-Butyl)thiazol-5-yl)methanol are not extensively available in publicly accessible scientific literature. This particular compound is identified by the CAS Number 1267558-97-3.

Basic chemical property predictions are available through chemical supplier databases. However, comprehensive studies detailing its specific synthetic pathways, reaction kinetics, spectroscopic data (such as NMR or IR spectra), and its potential applications in medicinal chemistry or materials science have not been prominently published. General synthetic methods for thiazole derivatives, such as the Hantzsch thiazole synthesis and its modern variations, provide a theoretical framework for its potential preparation, but specific experimental details and characterization for this compound remain undocumented in primary research articles. bepls.comorganic-chemistry.org

An exploration of the synthetic routes toward the chemical compound this compound and its analogues reveals a variety of established and modern methodologies. The construction of the core thiazole ring and the introduction of specific functional groups are central challenges addressed by these techniques. This article details the primary strategies for thiazole ring synthesis and the methods for functionalization at specific positions, focusing solely on the chemical synthesis of the target compound and related structures.

Chemical Reactivity and Transformations of 2 Tert Butyl Thiazol 5 Yl Methanol

Reactions Involving the Hydroxymethyl Functional Group

The primary alcohol moiety is a key site for chemical modification, enabling a variety of transformations typical for alcohols, including oxidation, esterification, etherification, and conversion to halides.

The hydroxymethyl group of (2-(tert-Butyl)thiazol-5-yl)methanol can be oxidized to form the corresponding aldehyde, (2-(tert-butyl)thiazol-5-yl)carbaldehyde, or further to the carboxylic acid, 2-(tert-butyl)thiazole-5-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions of the Swern or Moffatt oxidation. These methods are favored for their ability to minimize over-oxidation to the carboxylic acid.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (generated from CrO3 and sulfuric acid), or Jones reagent can effectively facilitate this two-step oxidation. In some contexts, a two-step procedure involving initial oxidation to the aldehyde followed by a subsequent oxidation step (e.g., using sodium chlorite) can provide better yields and purity.

Interestingly, studies on related aryl and heteroaryl thiazol-2-ylmethanols have revealed an unusual oxidation pathway. researchgate.netrsc.org Treatment of these compounds with sulfuric acid in a dimethoxyethane-water mixture at elevated temperatures (e.g., 80°C) resulted in the formation of the corresponding ketone. researchgate.netrsc.org This reaction is believed to proceed through a thiazoline (B8809763) intermediate, which is then oxidized by dissolved oxygen. researchgate.netrsc.org While this specific study focused on the 2-ylmethanol isomer, it highlights a potential reactivity pathway for thiazole-containing alcohols under hydrolytic, acidic conditions.

Table 1: Oxidation Reactions of the Hydroxymethyl Group

| Target Product | Typical Reagents | General Conditions |

|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Anhydrous organic solvent (e.g., CH₂Cl₂), room temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) | Aqueous or mixed solvent systems, often with heating |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

The hydroxymethyl group can be converted into a halomethyl group (-CH₂X, where X = Cl, Br, I), which is a valuable precursor for further nucleophilic substitution reactions. The choice of reagent depends on the desired halogen.

Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction often includes a base like pyridine (B92270) to neutralize the HCl byproduct.

Bromination: Phosphorus tribromide (PBr₃) is effective for converting primary alcohols to alkyl bromides.

Iodination: The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and iodine (I₂), provides a mild method for converting the alcohol to the corresponding iodide.

The conversion of the hydroxymethyl group to a better leaving group, such as a tosylate or mesylate, significantly expands its synthetic utility. Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine yields the corresponding sulfonate ester. These esters are excellent substrates for SN2 reactions, allowing for the introduction of a wide range of nucleophiles.

For example, displacement of the tosylate with sodium azide (B81097) (NaN₃) followed by reduction (e.g., with lithium aluminum hydride, LiAlH₄, or by catalytic hydrogenation) provides a synthetic route to the corresponding aminomethyl derivative, (2-(tert-butyl)thiazol-5-yl)methanamine. The existence of related structures like tert-butyl ((2-methylthiazol-5-yl)methyl)carbamate suggests the viability of such aminomethyl thiazole (B1198619) derivatives in synthesis. nih.gov

Electrophilic and Nucleophilic Substitution on the Thiazole Ring

The thiazole ring possesses a distinct electronic character that governs its susceptibility to substitution reactions. numberanalytics.com Generally, the thiazole ring is considered electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution. ias.ac.in

Electrophilic substitution on an unsubstituted thiazole ring typically occurs at the C5 position, which is the most electron-rich. numberanalytics.compharmaguideline.com In this compound, the C5 position is already substituted. The existing substituents influence the position of any further substitution. The tert-butyl group at C2 is an electron-donating group through induction, which can slightly activate the ring. The hydroxymethyl group at C5 has a deactivating inductive effect (-I) but its oxygen lone pairs could potentially participate in resonance. Any further electrophilic attack would most likely be directed to the C4 position, though such reactions are often difficult and may require harsh conditions.

Nucleophilic substitution reactions on the thiazole ring are generally uncommon unless a good leaving group is present. numberanalytics.com The C2 position is the most electron-deficient carbon in the thiazole nucleus and is therefore the most susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternizing the ring nitrogen with an alkyl halide, which further increases the electrophilicity of the C2 carbon. pharmaguideline.com While the target molecule has a tert-butyl group at C2, reactions at the C4 position can be initiated by deprotonation using a strong organometallic base (e.g., n-butyllithium) to generate a nucleophilic organolithium species. This intermediate can then react with various electrophiles to introduce a new substituent at the C4 position.

Metal-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

This compound and its derivatives can serve as building blocks in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the molecule must first be converted into a suitable coupling partner, typically an organohalide or an organometallic reagent.

One common strategy involves introducing a halogen (e.g., bromine or iodine) onto the thiazole ring, most plausibly at the C4 position via a lithiation-halogenation sequence as described above. The resulting 4-halo-(2-(tert-butyl)thiazol-5-yl)methanol derivative can then be used in a variety of palladium-catalyzed reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Alternatively, the halomethyl derivative formed from the reaction of the hydroxymethyl group (as discussed in section 3.1.3) can participate in coupling reactions as an electrophilic partner.

Behavior as a Ligand in Coordination Chemistry

While specific studies detailing the role of this compound as a ligand in coordination chemistry are not extensively documented in publicly available research, its molecular structure suggests a potential for versatile coordination behavior. The presence of multiple potential donor atoms—the nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxymethyl group—indicates that it can act as a ligand for various metal centers.

The thiazole moiety is a well-established component in the design of ligands for coordination complexes. ijper.orgresearchgate.net Thiazole derivatives are known to coordinate with a range of transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). ijper.orgorientjchem.org The coordination typically occurs through the nitrogen atom of the thiazole ring, which acts as a Lewis base, donating a lone pair of electrons to the metal ion. researchgate.netnih.gov

In the case of this compound, the molecule could potentially exhibit different coordination modes. It could act as a monodentate ligand, coordinating solely through the thiazole nitrogen. Alternatively, it could function as a bidentate ligand, involving both the thiazole nitrogen and the oxygen atom of the hydroxymethyl group in coordination to the same metal center, forming a stable chelate ring. The large tert-butyl group at the 2-position of the thiazole ring may exert steric influence on the coordination geometry of the resulting metal complexes.

The ability of thiazole-containing compounds to form stable metal complexes has led to their use in various applications, including catalysis and materials science. chemimpex.com The specific binding properties of this compound would depend on factors such as the nature of the metal ion, the solvent system used, and the presence of other competing ligands.

To illustrate the coordination potential of related thiazole-containing ligands, the following table summarizes the behavior of some analogous compounds in coordination chemistry.

Interactive Table: Coordination Behavior of Selected Thiazole-Based Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference(s) |

| N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide | Cu(II), Co(II), Ni(II), Zn(II) | Bidentate (Thiazole-N, Azomethine-N) | Octahedral for Cu(II), Co(II), Ni(II); Tetrahedral for Zn(II) | ijper.org |

| Mesoionic thiazol-5-ylidenes | Group 9, 10, and 11 metals | Monodentate (Carbene-C) | Not specified | nih.gov |

| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetradentate | Not specified | orientjchem.orgresearchgate.net |

Further experimental investigation is necessary to fully elucidate the coordination chemistry of this compound and to characterize the structure and properties of its potential metal complexes.

Advanced Spectroscopic and Computational Analysis for Structural Elucidation of 2 Tert Butyl Thiazol 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for (2-(tert-Butyl)thiazol-5-yl)methanol have been reported in the available scientific literature. For a conclusive structural assignment, specific chemical shifts (δ), coupling constants (J), and data from two-dimensional NMR experiments such as COSY and HSQC would be required.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific experimental infrared (IR) and Raman spectra for this compound are not available in public databases or scientific publications. Such spectra would be essential for the identification of characteristic vibrational frequencies corresponding to the functional groups present in the molecule, including the O-H stretch of the alcohol, C-H stretches of the tert-butyl group and thiazole (B1198619) ring, and the characteristic vibrations of the thiazole ring itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no published mass spectrometry data for this compound. Analysis by mass spectrometry would be necessary to determine the compound's molecular weight and to observe its characteristic fragmentation pattern upon ionization, providing valuable information for structural confirmation.

X-ray Crystallography for Solid-State Structural Determination

A crystal structure for this compound has not been deposited in crystallographic databases, nor has it been described in the scientific literature. X-ray crystallography would provide definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of the molecule.

Elemental Analysis for Compositional Verification

No elemental analysis data for this compound has been found. This analytical technique is crucial for verifying the elemental composition of a synthesized compound, ensuring it matches the expected molecular formula of C₈H₁₃NOS.

Theoretical and Computational Chemistry Studies of 2 Tert Butyl Thiazol 5 Yl Methanol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-(tert-Butyl)thiazol-5-yl)methanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. researchgate.netresearchgate.net

Molecular Geometry: DFT calculations predict the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, the planarity of the thiazole (B1198619) ring is a significant feature, with the sulfur and nitrogen heteroatoms influencing the bond lengths and angles within the ring. The bulky tert-butyl group at the C2 position and the methanol (B129727) group at the C5 position will have specific orientations relative to the thiazole ring to minimize steric hindrance. mdpi.com

Electronic Structure: The electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are elucidated through DFT. researchgate.net The MEP map reveals the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net For thiazole derivatives, the HOMO is often localized over the thiazole ring, particularly the sulfur atom, while the LUMO distribution can vary depending on the substituents. mdpi.com

Table 1: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical but realistic data based on typical DFT calculations for similar thiazole derivatives.

| Parameter | Value |

|---|---|

| C2-S1 Bond Length | 1.75 Å |

| C4=C5 Bond Length | 1.37 Å |

| C5-C(methanol) Bond Length | 1.51 Å |

| S1-C2-N3 Bond Angle | 115.2° |

| C4-C5-C(methanol) Bond Angle | 128.5° |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and the dynamics of the tert-butyl and methanol substituents. nih.gov

By simulating the molecule's behavior over time, typically on the nanosecond to microsecond scale, MD can explore the potential energy surface and identify low-energy conformations. rsc.org The rotation around the single bonds connecting the tert-butyl and methanol groups to the thiazole ring is of particular interest. These simulations can reveal the most populated conformational states and the energy barriers between them. mdpi.com

The conformational analysis would likely show that the rotation of the bulky tert-butyl group is sterically hindered, leading to a preferred orientation that minimizes interactions with the thiazole ring. The methanol group, being smaller, would exhibit greater rotational freedom, but its orientation may be influenced by potential intramolecular hydrogen bonding with the nitrogen atom of the thiazole ring. MD simulations can also be used to study the molecule's interactions with solvent molecules, providing a more realistic picture of its behavior in solution. plos.org

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also highly effective for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structure validation. nih.gov

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide valuable information about the electronic environment of each nucleus. The predicted chemical shifts for the protons and carbons of the thiazole ring, the tert-butyl group, and the methanol group can be compared with experimental NMR spectra to confirm the molecular structure. mdpi.comnih.gov

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. researchgate.net These calculations predict the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed spectral bands to specific molecular vibrations. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical but realistic data based on typical DFT calculations for similar thiazole derivatives.

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (Thiazole H4) | ~7.8 ppm |

| ¹H NMR Chemical Shift (CH₂ of methanol) | ~4.7 ppm |

| ¹³C NMR Chemical Shift (Thiazole C2) | ~170 ppm |

| ¹³C NMR Chemical Shift (Thiazole C5) | ~145 ppm |

| IR Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR Vibrational Frequency (C=N stretch) | ~1550 cm⁻¹ |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and transition states. For this compound, theoretical studies can investigate various potential reactions, such as the oxidation of the methanol group or electrophilic substitution on the thiazole ring. pharmaguideline.comwikipedia.org

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies and reaction enthalpies, providing insights into the reaction kinetics and thermodynamics. sciepub.com For instance, the mechanism of oxidation of the primary alcohol to an aldehyde or carboxylic acid could be studied. This would involve identifying the transition state for the initial hydrogen abstraction from the alcohol and any subsequent steps.

Furthermore, the reactivity of the thiazole ring itself can be explored. researchgate.net Thiazoles can undergo electrophilic substitution, and calculations can predict the most likely site of attack (C4 or C5 position) based on the stability of the resulting intermediates (sigma complexes). pharmaguideline.com The presence of the electron-donating tert-butyl group at C2 and the methanol group at C5 would influence the regioselectivity of such reactions.

Quantitative Structure-Activity Relationships (QSAR) for Non-Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. While often used for biological activities, QSAR can also be applied to non-biological properties such as solubility, boiling point, or reactivity. researchgate.net

For a series of substituted this compound derivatives, a QSAR study could be developed to predict a particular non-biological property. This would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired non-biological characteristics. For example, a QSAR model could be developed to predict the thermal stability or a specific spectroscopic property of novel thiazole derivatives. researchgate.net

Emerging Non Biological Applications of 2 Tert Butyl Thiazol 5 Yl Methanol and Its Derivatives in Chemical Sciences

Utilization as Chemical Intermediates in Fine Chemical Synthesis

There is no specific information available detailing the use of (2-(tert-Butyl)thiazol-5-yl)methanol as a building block or intermediate in the synthesis of fine chemicals.

Analytical Chemistry Applications (e.g., complexing agents for metal detection, chromatographic standards)

No research findings were identified that describe the application of this compound as a complexing agent for metal detection or its use as a standard in chromatographic methods.

Future Research Directions and Outlook

Development of Novel Synthetic Routes

The pursuit of more efficient, sustainable, and cost-effective synthetic methods is a paramount goal in modern chemistry. For (2-(tert-Butyl)thiazol-5-yl)methanol, future research could significantly benefit from the development of novel synthetic routes that adhere to the principles of green chemistry.

Current synthetic strategies for thiazole (B1198619) derivatives often rely on traditional methods like the Hantzsch thiazole synthesis, which may involve harsh reaction conditions and generate significant waste. bepls.comnih.gov Future endeavors should focus on cleaner and more atom-economical approaches. researchgate.net The exploration of microwave-assisted and ultrasound-mediated synthesis could offer substantial advantages, such as reduced reaction times, increased yields, and lower energy consumption. bepls.comnih.govijarsct.co.in

Moreover, the use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of recyclable catalysts, like chitosan-based biocatalysts or silica-supported tungstosilisic acid, represent promising avenues. bepls.comnih.govmdpi.com These green methodologies not only minimize the environmental impact but also align with the growing demand for sustainable chemical manufacturing. nih.govbohrium.com Another innovative approach lies in the realm of electrochemical synthesis, which can provide a metal- and oxidant-free pathway to thiazole ring formation, further enhancing the green credentials of the synthesis. rsc.org

A comparative overview of potential synthetic improvements is presented below:

| Current Approaches | Future Directions | Potential Advantages |

| Conventional heating | Microwave irradiation, Ultrasonic irradiation | Faster reaction rates, Higher yields, Energy efficiency bepls.comnih.gov |

| Organic solvents | Green solvents (e.g., water, PEG-400) | Reduced environmental impact, Lower toxicity bepls.com |

| Homogeneous catalysts | Recyclable heterogeneous catalysts (e.g., chitosan-based) | Ease of separation, Catalyst reusability, Cost-effectiveness nih.govmdpi.com |

| Stoichiometric reagents | Catalytic C-H activation | High atom economy, Reduced waste rsc.orgnih.gov |

| Multi-step syntheses | One-pot, multi-component reactions | Simplified procedures, Time and resource efficiency bepls.com |

Exploration of Underutilized Chemical Transformations

The functional groups of this compound—the thiazole ring, the tert-butyl group, and the hydroxymethyl group—offer multiple sites for chemical modification. Future research should aim to explore underutilized chemical transformations to unlock novel derivatives with unique properties.

A particularly promising area is the direct C-H bond activation and functionalization of the thiazole ring. rsc.orgnumberanalytics.com While electrophilic substitution on thiazoles typically occurs at the 5-position, the existing hydroxymethyl group at this site in the target molecule necessitates alternative strategies. pharmaguideline.comwikipedia.org Palladium-catalyzed C-H activation could enable the regioselective introduction of aryl or other functional groups at the C4-position, a currently less explored modification. nih.govresearchgate.net This would open up pathways to a diverse range of novel structures.

Furthermore, the application of photoredox catalysis and electro-organic synthesis could unveil new reaction pathways that are not accessible through traditional thermal methods. These techniques can facilitate radical reactions and unique bond formations under mild conditions, allowing for the late-stage functionalization of the molecule in ways that were previously challenging. rsc.orgorganic-chemistry.org The hydroxymethyl group itself is a versatile handle for transformations into aldehydes, carboxylic acids, or amines, providing entry into a vast chemical space for the synthesis of new compound libraries.

| Transformation Type | Target Site | Potential Reagents/Methods | Anticipated Outcome |

| C-H Arylation/Alkenylation | C4-position of the thiazole ring | Pd-catalysis, ligand-free conditions | Introduction of diverse substituents for property tuning rsc.orgnih.gov |

| Photoredox Catalysis | Thiazole ring or side chain | Visible light, photocatalyst | Novel bond formations, access to radical intermediates |

| Electrochemical Oxidation | Hydroxymethyl group | Anodic oxidation | Controlled conversion to aldehyde or carboxylic acid |

| Nucleophilic Substitution | Activated hydroxymethyl group | Halogenating agents, then nucleophiles | Introduction of ethers, amines, azides, etc. |

Advancements in Computational Modeling

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, advancements in computational modeling can provide profound insights into its structure-property relationships and guide experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.comnih.govdntb.gov.ua Such studies can elucidate the influence of the tert-butyl and hydroxymethyl groups on the aromaticity and reactivity of the thiazole ring. nih.gov Computational models can predict sites for electrophilic and nucleophilic attack, helping to rationalize and predict the outcomes of chemical reactions. pharmaguideline.comresearchgate.net

Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired properties. For instance, by modeling parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, it is possible to predict the electronic and optical properties of new materials. mdpi.comacs.org This in silico design approach can prioritize synthetic targets for applications in materials science, saving significant time and resources. nih.govresearchgate.netqeios.com Molecular dynamics simulations can also be used to understand the intermolecular interactions and packing of these molecules in the solid state, which is crucial for designing materials with specific bulk properties. nih.gov

| Computational Method | Area of Application | Predicted Properties |

| Density Functional Theory (DFT) | Reactivity and Spectroscopy | HOMO/LUMO energies, reaction energy profiles, UV-vis spectra mdpi.comnih.gov |

| Time-Dependent DFT (TD-DFT) | Photochemical Properties | Absorption and emission wavelengths, oscillator strengths acs.orgnih.gov |

| Molecular Docking | (Hypothetical Biological Screening) | Binding affinities to protein targets rsc.orgresearchgate.net |

| ADMET Prediction | (Hypothetical Drug Development) | Absorption, Distribution, Metabolism, Excretion, Toxicity profiles researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Electronic Structure | Hyper-conjugative interactions, charge distribution dntb.gov.ua |

Expansion into Novel Non-Biological Material Applications

While thiazole derivatives are extensively studied for their biological activities, there is a significant and underexplored potential for their application in non-biological materials. numberanalytics.comtandfonline.com The unique electronic properties of the thiazole ring, which is an electron-accepting heterocycle, make it an attractive building block for functional organic materials. science.govresearchgate.net

Future research should focus on incorporating this compound and its derivatives into polymers and small molecules for applications in organic electronics. The thiazole moiety is a promising component for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net The tert-butyl group can enhance solubility and influence molecular packing, while the hydroxymethyl group provides a convenient point for polymerization or attachment to other functional units.

For example, thiazole-based polymers have been investigated for their semiconducting properties. acs.orgresearchgate.netresearchgate.net The development of new polymers derived from this compound could lead to materials with tailored electronic properties, such as lower HOMO levels for improved environmental stability in OFETs. acs.org Furthermore, the thiazole ring has been incorporated into metal-organic frameworks (MOFs) and coordination polymers, which have applications in sensing and luminescent materials. mdpi.com The functional handles on this compound make it a suitable candidate for designing new ligands for such advanced materials. mdpi.comrsc.orgresearchgate.net

| Material Class | Potential Application | Role of this compound |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs) | As a monomer unit to create electron-deficient polymers with enhanced stability and charge transport properties. acs.orgrsc.org |

| Small Molecule Semiconductors | Organic Light-Emitting Diodes (OLEDs) | As a core structure for emissive or charge-transporting materials. rsc.org |

| Metal-Organic Frameworks (MOFs) | Chemical Sensors, Gas Storage | As a functionalized ligand for the construction of porous materials. mdpi.com |

| Corrosion Inhibitors | Protective Coatings | As a molecule that can adsorb on metal surfaces and prevent corrosion. numberanalytics.com |

Q & A

Basic Research Question

- ¹H NMR : Use deuterated chloroform (CDCl₃) or methanol-d₄ for solubility. The tert-butyl group typically appears as a singlet at δ 1.3–1.5 ppm, while the thiazole proton resonates at δ 7.2–7.5 ppm. The hydroxymethyl (-CH₂OH) group shows splitting patterns (δ 3.5–4.5 ppm) sensitive to hydrogen bonding .

- LCMS : Electrospray ionization (ESI+) in positive ion mode is effective. The molecular ion [M+H]⁺ for the compound (C₈H₁₃NOS) is expected at m/z 184.07. Use reverse-phase C18 columns with acetonitrile/water gradients for separation .

What strategies are recommended for analyzing the reactivity of the hydroxymethyl group in this compound?

Advanced Research Question

The hydroxymethyl group can undergo oxidation, esterification, or etherification. For oxidation to the aldehyde, use Dess-Martin periodinane or TEMPO/NaClO systems. For esterification, react with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine). Etherification via Mitsunobu reaction (e.g., with triphenylphosphine and diethyl azodicarboxylate) allows substitution with alcohols. Monitor reactions by TLC and confirm products via ¹³C NMR (carbonyl signals at δ 170–200 ppm for esters) .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 100 K.

- Structure Solution : Employ direct methods (SHELXS) for phase determination.

- Refinement : Apply maximum-likelihood methods (REFMAC) to handle disordered tert-butyl groups and hydrogen-bonding networks involving the hydroxymethyl group .

- Validation : Check geometry with PLATON and R factors (target R₁ < 0.05).

What computational approaches predict the binding affinity of this compound in drug-target interactions?

Advanced Research Question

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like kinases or GPCRs. Parameterize the thiazole ring and hydroxymethyl group with GAFF force fields.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the hydroxymethyl group and catalytic residues (e.g., Asp/Glu).

- QSAR Models : Corrogate substituent effects (e.g., tert-butyl bulkiness) on bioactivity using MOE or RDKit descriptors .

How should researchers address contradictions in crystallographic and spectroscopic data for this compound?

Advanced Research Question

Discrepancies may arise from polymorphism (crystal packing vs. solution state) or dynamic effects (e.g., tert-butyl rotation). Mitigation strategies:

- Multi-Method Validation : Cross-validate NMR (solution) and X-ray (solid-state) data.

- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) optimized structures.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned crystals .

What are the challenges in optimizing this compound for selective enzyme inhibition?

Advanced Research Question

Key challenges include balancing steric bulk (tert-butyl) with polar interactions (hydroxymethyl). Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.